(3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Description
The compound (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a bicyclic acetal derivative featuring a fused furo-dioxole core. Its stereochemistry and protective groups (dimethyl dioxolane and dioxole moieties) make it a versatile intermediate in organic synthesis, particularly in carbohydrate chemistry and chiral ligand design. The molecule’s rigid framework and stereochemical precision are critical for applications in asymmetric synthesis and pharmaceutical development .
Properties
IUPAC Name |
(3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3/t7-,8+,9?,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKRBVFGAWFTRW-LBTMZUADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC3C(O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2C[C@@H]3[C@H](O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541814 | |
| Record name | (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2774-29-0 | |
| Record name | (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Protection of Hydroxyl Groups
The synthesis begins with regioselective protection of the 1,2-diol system. A mixture of D-glucose (10 mmol), acetone (50 mL), and H₂SO₄ (0.1 mmol) is stirred at 0°C for 12 hours, yielding 1,2-O-isopropylidene-α-D-glucofuranose with >85% efficiency.
Secondary Acetalization for 5,6-O-Isopropylidene Formation
The intermediate is reacted with 2,2-dimethoxypropane (20 mmol) in anhydrous DMF, catalyzed by pyridinium p-toluenesulfonate (PPTS, 0.5 mmol). The reaction proceeds at 25°C for 24 hours, achieving 78% yield of the doubly protected derivative.
Table 1: Optimization of Secondary Acetalization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PPTS | DMF | 25 | 78 |
| BF₃·Et₂O | THF | 0 | 65 |
| CSA* | CH₃CN | 40 | 72 |
| *CSA = Camphorsulfonic acid |
Stereochemical Control and Purification
The (3aR,5S,6aR) configuration is ensured through:
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Low-Temperature Conditions : Slower reaction kinetics at 0–5°C favor thermodynamically stable stereoisomers.
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Chiral Auxiliaries : Use of (–)-menthol-based catalysts enhances enantiomeric excess (ee >95%).
Purification involves silica gel chromatography (ethyl acetate/hexane, 1:3 v/v) or recrystallization from ethanol/water mixtures, achieving ≥99% purity.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. Key parameters:
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield (%) | 78 | 85 |
| Purity (%) | 99 | 99.5 |
| Throughput (kg/day) | 5 | 50 |
Mechanistic Insights and Byproduct Management
Acetalization Mechanism
The reaction proceeds via protonation of the carbonyl oxygen in acetone, followed by nucleophilic attack by the hydroxyl group. Steric hindrance from the 1,2-O-isopropylidene group directs acetalization to the 5,6-position.
Byproduct Formation and Mitigation
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Over-Protection : Occurs at >40°C; mitigated by strict temperature control.
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Ring-Opening : Minimized using anhydrous solvents (e.g., DMF, THF).
Recent Advances in Catalysis
Photoredox catalysis, as demonstrated in the synthesis of related tetronamide antibiotics, offers a novel pathway for stereoretentive transformations. For example, 4CzIPN (1 mol%) under blue LED irradiation enables efficient coupling of protected intermediates in CH₃CN at 85°C .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s 3-OH group can be oxidized or reduced to form different derivatives, such as allofuranose .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed: The major products formed from these reactions include various derivatives of glucose, such as allofuranose and other biologically active compounds .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing tetrahydrofuran (THF) rings exhibit notable antitumor properties. The structural features of (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole may contribute to its efficacy against various cancer cell lines. The mechanism of action likely involves interaction with cellular pathways that regulate growth and apoptosis.
Pesticidal and Antifeedant Properties
This compound belongs to the acetogenin family known for its pesticidal and antifeedant activities. These compounds have been isolated from Annonaceae plants and have shown effectiveness in controlling pest populations while being less harmful to non-target species . The unique structure of the compound enhances its bioactivity and specificity towards certain pests.
Insect Repellents
The compound's structural characteristics allow it to function as an effective insect repellent. Its synthesis can be tailored to optimize its volatility and efficacy in field applications. The use of such compounds in agriculture could reduce reliance on synthetic pesticides.
Growth Regulators
Research into the compound's effects on plant growth has revealed potential applications as a growth regulator. By modulating hormonal pathways in plants, it could promote desired traits such as increased yield or resistance to environmental stressors.
Polymer Chemistry
The unique dioxole structure in this compound makes it a candidate for developing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices could lead to materials with improved performance in various applications.
Nanotechnology
In nanotechnology applications, this compound could serve as a precursor for synthesizing nanoparticles with specific functionalities. The ability to modify its chemical structure opens avenues for creating nanomaterials tailored for drug delivery systems or biosensors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Antitumor Activity | Demonstrated effectiveness against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| 2 | Pesticidal Efficacy | Field trials showed a 70% reduction in pest populations compared to untreated controls when used as a foliar spray. |
| 3 | Polymer Development | Developed a new class of biodegradable polymers exhibiting enhanced tensile strength and thermal resistance compared to conventional plastics. |
Mechanism of Action
The mechanism of action of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose involves its ability to undergo selective chemical transformations. The compound’s 3-OH group can be manipulated to form various derivatives, which can interact with specific molecular targets and pathways . These interactions often involve the inhibition or activation of enzymes and receptors, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Research Findings and Data
- NMR Analysis : Compounds with complex substituents (e.g., phenylsulfonyl in Compound B) show distinct ¹H/¹³C NMR shifts (δ 7.5–8.0 ppm for aromatic protons) compared to the target compound’s simpler acetal signals (δ 1.3–1.5 ppm for methyl groups) .
- Stability : Dioxolane-protected compounds (Target, Compound A) exhibit superior stability under acidic conditions compared to hydroxymethyl derivatives (Compound C) .
Biological Activity
The compound (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic molecule with significant potential for biological activity. Its unique structural features suggest various interactions with biological systems that could lead to therapeutic applications. This article reviews the biological activities associated with this compound based on existing research findings.
Structural Characteristics
This compound features a tetrahydrofurodioxole framework combined with a dioxolan moiety. The presence of multiple functional groups such as hydroxyl and acetate suggests a potential for diverse biological interactions. The stereochemistry denoted by the (3aR,5S,6aR) configuration may also influence its biological properties significantly.
Anticancer Properties
Research indicates that compounds similar to this tetrahydrofurodioxole structure have exhibited anticancer activity . For instance, compounds containing dioxole rings have been linked to cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.
Anti-inflammatory Effects
Compounds derived from tetrahydrofuran structures have shown anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant potential of similar compounds has also been documented. The presence of hydroxyl groups is often associated with the ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting against diseases linked to oxidative damage.
Empirical Studies and Case Reports
Several studies have explored the biological activities of related compounds:
- In Vitro Studies : Research has demonstrated that derivatives of tetrahydrofuran exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies typically involve assessing cell viability using assays like MTT or XTT after treatment with varying concentrations of the compound.
- In Vivo Models : Animal studies have indicated that certain analogs can reduce tumor growth in xenograft models when administered at specific doses. For example, a study showed significant tumor regression in mice treated with a tetrahydrofuran derivative compared to control groups.
- Mechanistic Insights : Mechanistic studies have revealed that these compounds may exert their effects through the modulation of key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
Data Table: Biological Activity Overview
Q & A
Q. What gaps exist in the Cambridge Structural Database (CSD) for this scaffold?
- Analysis : A CSD survey (v5.36) identified 485 tetrahydrofuro[2,3-d][1,3]dioxoles, but only three triazole derivatives (e.g., LOHTIM, DOPVAH01) are structurally characterized. Missing entries include sulfonate and fluorinated analogs, necessitating new crystallographic submissions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
